Ethyl linalool Ethyl linalool
Brand Name: Vulcanchem
CAS No.: 92590-71-1
VCID: VC13807482
InChI: InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+
SMILES: CCC(=CCCC(C)(C=C)O)C
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

Ethyl linalool

CAS No.: 92590-71-1

Cat. No.: VC13807482

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl linalool - 92590-71-1

Specification

CAS No. 92590-71-1
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name (6E)-3,7-dimethylnona-1,6-dien-3-ol
Standard InChI InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+
Standard InChI Key KRLBLPBPZSSIGH-CSKARUKUSA-N
Isomeric SMILES CC/C(=C/CCC(C)(C=C)O)/C
SMILES CCC(=CCCC(C)(C=C)O)C
Canonical SMILES CCC(=CCCC(C)(C=C)O)C

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Ethyl linalool’s molecular architecture (Fig. 1) consists of a 3,7-dimethylnonadienol backbone, conferring both hydrophobicity (logP=3.3\log P = 3.3) and moderate volatility (vapor pressure: 18 Pa at 25°C) . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular weight168.28 g/mol
Density (20°C)0.857–0.862 g/cm³
Boiling point132°C (86 Torr)
Flash point86–90.9°C
Refractive index1.4603 (589.3 nm, 25°C)
Water solubility656 mg/L at 20°C

Fig. 1: Structural formula of ethyl linalool (C11H20O\text{C}_{11}\text{H}_{20}\text{O}) .

Spectroscopic and Chromatographic Data

Gas chromatography (GC) analyses using non-polar columns (e.g., SE-30) reveal a Kovats retention index of 1168.9 at 100°C, critical for quality control in fragrance manufacturing . The compound’s stability in alkaline environments (e.g., shampoos, soaps) distinguishes it from natural terpenes prone to oxidation .

Synthesis and Industrial Production

Synthetic Pathways

The predominant synthesis route involves:

  • Acetylene Addition: Reaction of 6-methyl-5-octen-2-one with acetylene to yield dehydro ethyl linalool.

  • Catalytic Hydrogenation: Lindlar catalyst-mediated hydrogenation selectively saturates the triple bond, producing ethyl linalool with >90% purity .

Alternative methods include isomerization of geraniol derivatives, though these are less economically viable due to side-product formation .

Isomerism and Byproduct Management

Ethyl linalool exists as four stereoisomers, though commercial batches are typically racemic mixtures. Constitutional isomerism with aldehyde C-11 undecylenic introduces challenges in separation, as the latter exhibits starkly different aldehydic notes . Advanced chromatographic techniques (e.g., preparative GC) are employed to minimize olfactory inconsistencies .

Applications in Perfumery and Cosmetics

Olfactory Profile and Formulation Advantages

Ethyl linalool delivers a complex bouquet:

  • Top notes: Fresh bergamot, wet greens

  • Heart notes: Lavender, rose absolutes

  • Base undertones: Waxy, fruity accents

Compared to linalool, it offers superior stability in soap matrices (pH 9–10) and prolonged evaporation rates, enabling longer-lasting fragrances . Perfumers leverage these traits in:

  • Citrus Accords: Enhances bergamot realism without citrus oil instability.

  • Floral Bouquets: Modifies lily-of-the-valley and lilac compositions.

  • Gender-Neutral Scents: Balances freshness with woody depth .

Synergistic Combinations

Blending ethyl linalool with ethyl linalyl acetate replicates natural bergamot profiles more stably than essential oils, a breakthrough for detergent perfumes .

Market Dynamics and Challenges

Demand Drivers

  • Natural Product Trends: 78% of cosmetics brands now prioritize plant-derived ingredients, favoring ethyl linalool over petrochemical analogs .

  • Emerging Economies: Asia-Pacific markets exhibit 12% CAGR growth (2023–2030), driven by disposable income increases .

Production Constraints

ChallengeImpactMitigation Strategies
High synthesis costs€€€ pricing tier limits SME adoptionContinuous flow reactor adoption
Agricultural dependencyLavender yield fluctuationsSynthetic biology (yeast strains)
Regulatory scrutinyREACH compliance costsGreen chemistry certifications

Table 1: Key challenges in ethyl linalool production .

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